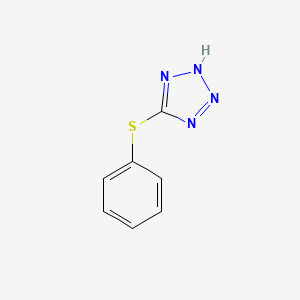

5-phenylsulfanyl-2H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4S |

|---|---|

Molecular Weight |

178.22 g/mol |

IUPAC Name |

5-phenylsulfanyl-2H-tetrazole |

InChI |

InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |

InChI Key |

HMJGQFMTANUIEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NNN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylsulfanyl 2h Tetrazole and Its Analogues

Established Synthetic Routes to the Tetrazole Core

The foundational strategies for synthesizing the tetrazole ring have been well-documented, with the [3+2] cycloaddition reaction being the most prominent method. Concurrently, various approaches have been developed to introduce the desired substituent at the 5-position of the ring, which is critical for creating compounds like 5-phenylsulfanyl-2H-tetrazole.

The most proficient and widely adopted route for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source, typically sodium azide, with an organic nitrile (R-C≡N). nih.govacs.org This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar addition of the azide anion to the carbon-nitrogen triple bond of the nitrile. researchgate.netnih.gov

The general mechanism proceeds through the coordination of a catalyst to either the nitrile or the azide, which lowers the activation energy barrier for the cycloaddition. nih.govacs.org The reaction forms the stable five-membered tetrazole ring containing four nitrogen atoms. While this method is fundamental, it often requires catalysts to proceed efficiently, as the activation barrier can be high. nih.govacs.org A variety of catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate this transformation under milder conditions. nih.gov

To synthesize this compound, the key is the introduction of the phenylsulfanyl (-S-Ph) group at the carbon atom of the tetrazole ring. This can be achieved through several strategies.

One direct approach is to use a precursor that already contains the sulfur linkage. The cycloaddition reaction can be performed on organic thiocyanates (R-S-C≡N) instead of nitriles. organic-chemistry.org In this case, the reaction of a phenyl thiocyanate with sodium azide would directly yield the 5-phenylsulfanyl-tetrazole core. This method has been effectively used for the synthesis of various 5-sulfenyl tetrazoles. researchgate.net

Alternatively, functionalization can occur after the tetrazole ring is formed. While less common for a simple phenylsulfanyl group, advanced methods have been developed for C-H functionalization at the 5-position. For instance, direct C-H arylation of 1-substituted tetrazoles with aryl bromides has been achieved using a Palladium/Copper co-catalytic system, demonstrating that the C5-position can be substituted post-cycloaddition. nih.gov This highlights the possibility of forming the C-S bond after the tetrazole core has been synthesized, although the use of thiocyanates as starting materials is often more direct.

Advanced and Green Catalytic Synthesis Techniques

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for tetrazole synthesis. These include the use of novel metal catalysts, heterogeneous systems, and strategies that adhere to the principles of green chemistry.

Transition metals play a crucial role in catalyzing the [3+2] cycloaddition reaction, making the synthesis of tetrazoles more efficient. Copper catalysts, in particular, have been identified as effective, readily available, and environmentally friendly options. scielo.br

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been successfully used as a catalyst for the cycloaddition of various nitriles with sodium azide in DMSO, affording 5-substituted-1H-tetrazoles in high yields and with short reaction times. scielo.brresearchgate.net Similarly, specific Copper(II) complexes with tetradentate ligands have been shown to efficiently catalyze the reaction, contributing to green synthesis protocols by enabling high yields under safer conditions. jchr.org Beyond copper, other metal complexes, such as those involving Cobalt(II), have also been proven to be effective homogeneous catalysts for the cycloaddition of sodium azide to organonitriles. nih.govacs.org

The table below summarizes findings from studies on copper-catalyzed synthesis of 5-substituted-1H-tetrazoles.

| Catalyst | Substrate Scope | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | Aromatic, aliphatic, and heterocyclic nitriles | DMSO | Readily available, environmentally friendly, high yields, short reaction times (0.5-5 h) | scielo.br |

| Copper(II) complex with tetradentate ligand | Organonitriles | DMSO | High yields, adherence to green chemistry principles, enhanced safety | jchr.org |

To overcome challenges associated with homogeneous catalysts, such as difficult separation and recovery, significant research has been directed towards heterogeneous catalysts. rsc.org These catalysts are in a different phase from the reactants, allowing for easy removal by filtration and potential reuse, which aligns with green chemistry principles. researchgate.net

Examples of effective heterogeneous catalysts include:

Zeolites: Porous materials like H-Y and Al-MCM-41 have been used to catalyze the reaction between nitriles and sodium azide under microwave irradiation, leading to excellent yields in short reaction times. researchgate.net ZSM-5, a pentasil aluminosilicate zeolite, has also been employed for a three-component synthesis of tetrazoles. thieme-connect.com

Silica-Supported Catalysts: Silica sulfuric acid is an efficient solid acid catalyst for the [3+2] cycloaddition, providing high yields and simplifying the workup process. nih.gov

Nanomaterials: Nanocatalysts have gained attention due to their high surface-area-to-volume ratio and reactivity. rsc.org Magnetic nanoparticles, such as Fe₃O₄ functionalized with catalytic species (e.g., copper or palladium complexes), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. rsc.orgeurekaselect.com Platinum nanoparticles supported on vulcan carbon have also been demonstrated as superior and recyclable heterogeneous catalysts for this synthesis. researchgate.net

The following table presents a selection of heterogeneous catalysts used in the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst Type | Specific Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Zeolite | H-Y / Al-MCM-41 | Microwave irradiation | Short reaction time, moderate to excellent yields, catalyst reusability | researchgate.net |

| Zeolite | ZSM-5 | Three-component coupling | Operational simplicity, catalyst can be recovered and recycled | thieme-connect.com |

| Silica-Supported Acid | Silica Sulfuric Acid | Refluxing DMF | High yields (72-95%), operational simplicity, cost-effective | nih.gov |

| Magnetic Nanoparticle | Fe₃O₄@L-lysine-Pd(0) | Ethanol, 80 °C | Excellent yields, easy recovery with a magnet, catalyst reusability | rsc.org |

| Carbon-Supported Nanoparticle | Platinum Nanoparticles on Vulcan Carbon (Pt NPs@VC) | - | Efficient, durable, superior catalytic performance and reusability | researchgate.net |

The development of environmentally benign or "green" strategies for tetrazole synthesis is a major focus of current research. benthamdirect.com These methods aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. eurekaselect.com

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids significantly reduces the environmental impact. researchgate.netbenthamdirect.com

Solvent-Free Conditions: Conducting reactions without a solvent, often with the aid of solid catalysts, represents an ideal green approach by eliminating solvent waste entirely. eurekaselect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, reduce side reactions, and increase yields, often leading to cleaner processes. organic-chemistry.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which enhances atom and step economy by reducing the number of synthetic steps and purification procedures. rsc.orgeurekaselect.com This approach is a cornerstone of clean and sustainable chemistry. benthamdirect.com

These green methodologies are not only ecologically advantageous but often lead to more efficient and cost-effective production of tetrazole derivatives. benthamdirect.com

Regioselectivity in N-Substitution of 5-Substituted Tetrazoles

The N-substitution of 5-substituted tetrazoles is a critical process for modifying their properties, but it often leads to the formation of two regioisomers: the 1,5-disubstituted (1H) and the 2,5-disubstituted (2H) tetrazoles. The control over the formation of these isomers is a key challenge in the synthesis of tetrazole derivatives.

Control over 1H- vs. 2H-Isomer Formation

The alkylation of 5-substituted-1H-tetrazoles typically results in a mixture of N1 and N2 alkylated products. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating agent, and the reaction conditions such as the solvent and base used.

In the case of 5-phenylsulfanyl-1H-tetrazole, the literature suggests that the formation of the 2,5-disubstituted isomer (2H) is generally favored. This preference is attributed to the electronic properties of the sulfur atom, which influences the nucleophilicity of the nitrogen atoms in the tetrazole ring. One study on the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines reported that this method leads to the preferential formation of 2,5-disubstituted tetrazoles. The reaction conditions were shown to be compatible with thiocyanates, which are precursors to thio-substituted tetrazoles, affording preferentially disubstituted 2-alkyl-5-(substituted-thio)tetrazoles nih.gov.

The choice of the alkylating agent and reaction conditions plays a crucial role in directing the regioselectivity. For instance, a study on the alkylation of various 5-substituted-1H-tetrazoles demonstrated that the use of different alkylating agents under basic conditions can lead to varying ratios of the 1H and 2H isomers. While specific data for 5-phenylsulfanyl-1H-tetrazole is not extensively detailed in readily available literature, the general trend observed for 5-thio-substituted tetrazoles points towards a higher yield of the 2H-isomer.

Table 1: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

| 5-Substituent | Alkylating Agent | Base | Solvent | Major Isomer | Reference |

|---|---|---|---|---|---|

| Phenylsulfanyl | General Alkyl Halides | Common Bases | Aprotic Solvents | 2H | General Trend |

| Amino | Benzyl Bromide | K2CO3 | Acetone | 2H (55%) | mdpi.com |

| Various Aryl | Adamantan-1-ol | H2SO4 | - | 2H | - |

This table is illustrative and based on general findings for substituted tetrazoles, with specific data points included where available.

Mechanistic Aspects of Regioselective Synthesis

The regioselectivity of the N-alkylation of 5-substituted tetrazoles is a result of a complex interplay of electronic and steric factors, as well as the reaction mechanism. The tetrazole anion, formed under basic conditions, has two potential sites for electrophilic attack: the N1 and N2 positions. The relative nucleophilicity of these two nitrogen atoms determines the isomeric ratio of the products.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the factors governing this regioselectivity. These studies often reveal that the 2H-tautomer of the parent 5-substituted-1H-tetrazole can be more stable in the gas phase, while the 1H-tautomer is often more stable in solution mdpi.com. The relative energies of the transition states leading to the N1 and N2 alkylated products ultimately dictate the outcome of the reaction.

One proposed rationale for the observed regioselectivity is based on the difference in the mechanism of nucleophilic substitution (first-order vs. second-order) rsc.org. The nature of the alkylating agent (e.g., primary vs. secondary halide) can influence the reaction pathway and thus the isomer distribution.

Functionalization and Derivatization Strategies for the Chemical Compound

Further modification of this compound can be achieved by targeting either the phenyl moiety or the sulfur atom. These modifications can be used to fine-tune the compound's properties for various applications.

Modification of the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The phenylsulfanyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the sulfur atom. The tetrazole ring, being electron-withdrawing, can influence the reactivity of the phenyl ring, although its effect is transmitted through the sulfur atom.

Typical electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using appropriate halogenating agents and a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions might be challenging due to the presence of the sulfur and tetrazole moieties which can interact with the Lewis acid catalyst.

The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and avoid side reactions.

S-Alkylation and Related Reactions

The sulfur atom in this compound possesses a lone pair of electrons and can act as a nucleophile. This allows for S-alkylation reactions, where an alkyl group is attached to the sulfur atom to form a sulfonium salt. This reaction typically involves treating the tetrazole with an alkyl halide.

Furthermore, the sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. Oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur can significantly alter the electronic properties of the entire molecule.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5-(Nitrophenyl)sulfanyl-2H-tetrazole (ortho/para isomers) |

| Bromination | Br2, FeBr3 | 5-(Bromophenyl)sulfanyl-2H-tetrazole (ortho/para isomers) |

| S-Alkylation | R-X (Alkyl halide) | Phenyl(2H-tetrazol-5-yl)alkylsulfonium halide |

This table outlines potential reactions based on the known reactivity of similar functional groups.

Table of Compounds

| Compound Name |

| This compound |

| 5-phenylsulfanyl-1H-tetrazole |

| 2-alkyl-5-(substituted-thio)tetrazoles |

| 5-(Nitrophenyl)sulfanyl-2H-tetrazole |

| 5-(Bromophenyl)sulfanyl-2H-tetrazole |

| Phenyl(2H-tetrazol-5-yl)alkylsulfonium halide |

| 5-(Phenylsulfinyl)-2H-tetrazole |

| 5-(Phenylsulfonyl)-2H-tetrazole |

| Adamantan-1-ol |

| Benzyl Bromide |

| Nitric Acid |

| Sulfuric Acid |

| Bromine |

| Iron(III) Bromide |

| Hydrogen Peroxide |

| meta-Chloroperoxybenzoic acid |

| Potassium Carbonate |

| Acetone |

| Ethyl Acetate |

Regioselectivity in N-Substitution of 5-Substituted Tetrazoles

The N-substitution of 5-substituted tetrazoles is a pivotal step in the synthesis of diverse tetrazole derivatives. This reaction, however, is characterized by the frequent formation of two distinct regioisomers: the 1,5-disubstituted (1H) and the 2,5-disubstituted (2H) tetrazoles. Achieving control over the selective formation of one isomer over the other is a significant undertaking in synthetic chemistry.

Control over 1H- vs. 2H-Isomer Formation

The alkylation of 5-substituted-1H-tetrazoles typically yields a mixture of N1 and N2 alkylated isomers. The ratio of these products is governed by a variety of factors, including the electronic and steric nature of the substituent at the C5 position, the identity of the alkylating agent, and the specific reaction conditions employed, such as the choice of solvent and base.

In the specific case of 5-phenylsulfanyl-1H-tetrazole, the formation of the 2,5-disubstituted isomer (2H) is generally the favored outcome. This regiochemical preference is largely influenced by the electronic characteristics of the sulfur atom, which modulates the nucleophilicity of the nitrogen atoms within the tetrazole ring. Research on the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines has demonstrated a preferential formation of 2,5-disubstituted tetrazoles. These reaction conditions have been found to be compatible with thiocyanates, which serve as precursors for thio-substituted tetrazoles, leading to the preferential synthesis of 2-alkyl-5-(substituted-thio)tetrazoles nih.gov.

The selection of the alkylating agent and the reaction parameters are instrumental in dictating the regioselectivity of the N-substitution. For instance, studies involving the alkylation of various 5-substituted-1H-tetrazoles have shown that different alkylating agents used in conjunction with a base can produce varying ratios of the 1H and 2H isomers. Although comprehensive data specifically for 5-phenylsulfanyl-1H-tetrazole is not extensively documented, the prevailing trend for 5-thio-substituted tetrazoles indicates a higher propensity for the formation of the 2H-isomer.

| 5-Substituent | Alkylating Agent | Base | Solvent | Major Isomer | Reference |

|---|---|---|---|---|---|

| Phenylsulfanyl | General Alkyl Halides | Common Bases | Aprotic Solvents | 2H | General Trend |

| Amino | Benzyl Bromide | K2CO3 | Acetone | 2H (55%) | mdpi.com |

| Various Aryl | Adamantan-1-ol | H2SO4 | - | 2H | |

| Various | Diazonium intermediates | - | Ethyl Acetate | 2H | organic-chemistry.org |

This table is illustrative and based on general findings for substituted tetrazoles, with specific data points included where available.

Mechanistic Aspects of Regioselective Synthesis

The regioselectivity observed in the N-alkylation of 5-substituted tetrazoles arises from a delicate balance of electronic and steric influences, as well as the underlying reaction mechanism. The tetrazolate anion, generated in the presence of a base, presents two nucleophilic centers for electrophilic attack: the N1 and N2 positions. The intrinsic nucleophilicity of these two nitrogen atoms is a key determinant of the final isomeric product ratio.

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has provided valuable insights into the factors that govern this regioselectivity. Such theoretical studies have indicated that for a given 5-substituted-1H-tetrazole, the 2H-tautomer may be more stable in the gas phase, whereas the 1H-tautomer often exhibits greater stability in solution mdpi.com. The regiochemical outcome is ultimately determined by the relative activation energies of the transition states leading to the N1 and N2 alkylated products.

A proposed explanation for the observed regioselectivity is rooted in the differing mechanisms of nucleophilic substitution, namely first-order (SN1) versus second-order (SN2) pathways rsc.org. The choice of alkylating agent, for example, a primary versus a secondary alkyl halide, can steer the reaction towards one mechanism over the other, thereby influencing the isomer distribution.

Functionalization and Derivatization Strategies for the Chemical Compound

Further chemical transformations of this compound can be strategically directed at either the phenyl group or the sulfur atom. Such modifications offer a means to systematically alter the physicochemical properties of the molecule for tailored applications.

Modification of the Phenyl Moiety

The phenyl ring within the this compound scaffold is amenable to electrophilic aromatic substitution reactions. The phenylsulfanyl substituent is known to be an ortho-, para- directing group, thereby guiding incoming electrophiles to these positions. The tetrazole ring itself exerts an electron-withdrawing effect, which is transmitted through the sulfur atom and can influence the reactivity of the phenyl ring.

Standard electrophilic aromatic substitution reactions that could potentially be employed include:

Nitration: The introduction of a nitro group (—NO₂) onto the phenyl ring, typically accomplished using a nitrating mixture of nitric acid and sulfuric acid.

Halogenation: The incorporation of halogen atoms (e.g., —Cl, —Br) can be achieved using the corresponding halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. These reactions may present challenges due to potential complexation of the Lewis acid catalyst with the sulfur atom or the nitrogen atoms of the tetrazole ring.

The optimization of reaction conditions for these transformations would be crucial to achieve the desired substitution pattern and to minimize the formation of side products.

S-Alkylation and Related Reactions

The sulfur atom in this compound contains lone pairs of electrons, rendering it nucleophilic. This property allows for S-alkylation reactions, wherein an alkyl group is appended to the sulfur atom to generate a sulfonium salt. This transformation is typically carried out by treating the tetrazole with an alkyl halide.

Additionally, the sulfur atom can undergo oxidation to form either a sulfoxide or a sulfone. This can be accomplished using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur atom can profoundly impact the electronic properties of the entire molecule.

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5-(Nitrophenyl)sulfanyl-2H-tetrazole (ortho/para isomers) |

| Bromination | Br2, FeBr3 | 5-(Bromophenyl)sulfanyl-2H-tetrazole (ortho/para isomers) |

| S-Alkylation | R-X (Alkyl halide) | Phenyl(2H-tetrazol-5-yl)alkylsulfonium halide |

| S-Oxidation | H2O2 or mCPBA | 5-(Phenylsulfinyl)-2H-tetrazole or 5-(Phenylsulfonyl)-2H-tetrazole |

This table outlines potential reactions based on the known reactivity of similar functional groups.

Spectroscopic Characterization and Structural Elucidation of 5 Phenylsulfanyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

In the ¹H NMR spectrum of 5-phenylsulfanyl-2H-tetrazole, the protons of the phenyl group are expected to produce signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the tetrazole ring and the sulfur atom. The proton attached to the nitrogen atom of the 2H-tetrazole ring would likely appear as a significantly deshielded broad singlet, potentially at a chemical shift greater than 10 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-H | 7.0 - 8.5 |

The ¹³C NMR spectrum would provide key information about the carbon framework. The carbon atom of the tetrazole ring bonded to the sulfur atom is anticipated to resonate at a downfield chemical shift, likely in the range of δ 150-165 ppm. The carbons of the phenyl ring would appear in the typical aromatic region of δ 120-140 ppm, with the carbon directly attached to the sulfur atom showing a distinct chemical shift due to the substituent effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole-C5 | 150 - 165 |

| Phenyl-C (ipso) | 130 - 140 |

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring. The C=N and N=N stretching vibrations within the tetrazole ring would likely appear in the 1400-1600 cm⁻¹ region. The characteristic absorptions for the phenyl group, including C-H and C=C stretching vibrations, would also be present.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (tetrazole) | 3000 - 3400 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N, N=N stretch (tetrazole ring) | 1400 - 1600 |

| C=C stretch (aromatic) | 1450 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the phenyl ring and the tetrazole system. The conjugation between the phenyl ring, the sulfur atom, and the tetrazole ring would likely result in absorption maxima (λmax) in the ultraviolet region, potentially with shifts compared to unsubstituted benzene and tetrazole due to the extended conjugation.

Mass Spectrometry for Molecular Insights and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS would be instrumental in confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), the molecular formula (C₇H₆N₄S) can be unequivocally established. Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) would reveal characteristic losses, such as the expulsion of a nitrogen molecule (N₂) or a hydrazoic acid molecule (HN₃), which are typical for tetrazole compounds and would further support the structural assignment.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Mechanisms

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the fragmentation patterns of their molecular ions. While specific EI-MS studies on this compound are not extensively detailed in the literature, the fragmentation behavior can be reliably predicted based on the established patterns of other 5-substituted and 1,5-disubstituted tetrazoles. nih.gov The fragmentation pathways are highly influenced by the electronic nature of the substituents on the tetrazole ring. nih.gov

Upon electron impact at a typical energy of 70 eV, the this compound molecule is expected to form a molecular ion ([M]+•). The high-energy, nitrogen-rich tetrazole ring is inherently unstable and prone to characteristic fragmentation reactions. The most prominent and mechanistically significant fragmentation pathway for tetrazoles involves the elimination of a molecule of dinitrogen (N₂). nih.govlifesciencesite.com This process is thermodynamically favorable due to the exceptional stability of N₂.

Another fragmentation channel common to tetrazoles is the loss of an azide (B81097) radical (N₃•) or, in positive-ion mode, hydrazoic acid (HN₃). lifesciencesite.com The fragmentation of the phenylsulfanyl substituent itself also contributes to the mass spectrum. Key cleavage points include the C5-S bond and the S-Cphenyl bond.

The primary proposed fragmentation pathways for this compound are:

Loss of Dinitrogen: The molecular ion undergoes retro-cycloaddition to extrude N₂, resulting in a highly reactive nitrene or carbene-like intermediate fragment ion.

C-S Bond Cleavage: Fission of the bond between the tetrazole ring's C5 atom and the sulfur atom can lead to the formation of a phenyl-sulfanyl cation ([C₆H₅S]⁺) and a tetrazolyl radical, or vice versa.

S-Cphenyl Bond Cleavage: Cleavage of the sulfur-phenyl bond can generate a phenyl cation ([C₆H₅]⁺) and a 5-thiotetrazole radical cation.

These primary fragmentation events are followed by subsequent losses and rearrangements, leading to a characteristic mass spectrum that allows for structural confirmation.

| m/z | Proposed Fragment Ion | Formula | Proposed Neutral Loss |

|---|---|---|---|

| 178 | Molecular Ion | [C₇H₆N₄S]⁺• | - |

| 150 | Fragment from N₂ loss | [C₇H₆N₂S]⁺• | N₂ |

| 109 | Phenylsulfanyl cation | [C₆H₅S]⁺ | CHN₄• |

| 77 | Phenyl cation | [C₆H₅]⁺ | CHN₄S• |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, thereby establishing the exact molecular geometry, conformation, and tautomeric form of a compound in the solid state.

While a specific crystal structure determination for this compound is not available in publicly accessible crystallographic databases, its solid-state architecture can be inferred from the analysis of closely related structures, such as 5-(benzylthio)-1H-tetrazole and other substituted phenyl-tetrazoles. researchgate.netpnrjournal.com

The molecular geometry is expected to feature a nearly planar five-membered tetrazole ring and a planar phenyl ring. A key structural parameter is the dihedral angle between the plane of the tetrazole ring and the plane of the phenyl ring. In analogous structures, these rings are typically twisted with respect to each other to minimize steric repulsion, with observed dihedral angles often ranging between 38° and 48°. researchgate.net The C5-S-Cphenyl bond angle would be expected to be in the typical range for diaryl sulfides, approximately 103-109°.

The crystal system and space group would be determined by the specific packing arrangement of the molecules, which is governed by the interplay of various intermolecular forces. Data from analogous compounds, such as 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, often show crystallization in monoclinic space groups. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Ia |

| a (Å) | 12.2393 |

| b (Å) | 12.4076 |

| c (Å) | 10.0409 |

| β (°) | 112.5240 |

| Volume (ų) | 1408.50 |

| Parameter | Expected Value |

|---|---|

| C5-S Bond Length (Å) | ~1.75 - 1.79 |

| S-Cphenyl Bond Length (Å) | ~1.76 - 1.80 |

| N-N Bond Length (Å) | ~1.30 - 1.38 |

| C=N Bond Length (Å) | ~1.32 - 1.35 |

| C5-S-Cphenyl Angle (°) | ~103 - 109 |

5-substituted tetrazoles containing an N-H bond can exist as two distinct tautomers: the 1H- and 2H-forms. thieme-connect.com The preference for a particular tautomer is a subtle balance of electronic effects, steric factors, and the surrounding environment (phase, solvent). pnrjournal.comnih.gov In the gas phase or in solvents with low dielectric constants, the 2H-tautomer is often calculated to be the more stable form. pnrjournal.comnih.gov Conversely, in polar solvents and frequently in the solid state, the 1H-tautomer is found to be predominant. pnrjournal.comnih.gov

The designation "this compound" specifies the 2H tautomer. However, in the solid state, the molecule could crystallize as the 1H tautomer, 5-(phenylthio)-1H-tetrazole. The definitive identification of the tautomer present in a crystal is one of the primary outcomes of an X-ray diffraction study. The preference for the 1H tautomer in the solid state is often attributed to its ability to form robust intermolecular hydrogen bonds. In many crystalline tetrazoles, molecules link into infinite chains or form centrosymmetric dimers via strong N-H···N hydrogen bonds. mdpi.com These interactions provide significant stabilization to the crystal lattice, favoring the crystallization of the 1H form even if the 2H tautomer is more stable in isolation.

The conformational preference in the solid state would be defined by the rotation around the C5-S bond. The final observed conformation is one that allows for the most efficient crystal packing, maximizing favorable intermolecular contacts (such as π-π stacking of phenyl rings) and minimizing unfavorable steric interactions.

Computational and Theoretical Investigations of 5 Phenylsulfanyl 2h Tetrazole

Quantum Chemical Calculations: Methodologies and Basis Sets

The theoretical investigation of 5-phenylsulfanyl-2H-tetrazole, like many nitrogen-rich heterocyclic systems, relies heavily on quantum chemical calculations to elucidate its molecular properties and reactivity. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying such compounds, offering a favorable balance between computational cost and accuracy. A popular functional for these types of calculations is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals. This method has proven effective in predicting the geometric and electronic properties of various tetrazole derivatives.

The choice of basis set is crucial for obtaining reliable results. For tetrazole systems, Pople-style basis sets are commonly employed. A basis set such as 6-311++G(d,p) is often utilized. This notation indicates the use of a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak, long-range interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Such combinations of methodology have been shown to provide good agreement between theoretical and experimental data for similar heterocyclic compounds. All calculations are typically performed to optimize the molecular geometry, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenylsulfanyl group and the tetrazole ring. Conversely, the LUMO would be distributed over the areas most susceptible to nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. ajchem-a.com

Table 1: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic-thio-tetrazole compounds.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO energies to predict the reactivity of molecules. From these energies, several global reactivity descriptors can be calculated, providing a quantitative measure of molecular stability and reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

A hard molecule possesses a large HOMO-LUMO gap, indicating high stability and low reactivity, while a soft molecule has a small gap, suggesting higher reactivity. These parameters are instrumental in predicting how this compound might interact with other reagents in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Global Softness (S) | 0.196 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations can quantify the stabilization energies associated with electron delocalization, such as hyperconjugation and resonance.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. The MEP surface is color-coded to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atoms of the tetrazole ring, due to their high electronegativity and the presence of lone pairs. The hydrogen atom on the tetrazole ring and potentially the hydrogens on the phenyl ring would exhibit a positive potential (blue). The sulfur atom and the phenyl ring would likely show intermediate potentials. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Tautomerism, Isomerism, and Conformational Landscape

Substituted tetrazoles can exist in different tautomeric forms. For 5-substituted tetrazoles, the most common are the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the tetrazole ring. researchgate.net Theoretical calculations have shown that for many 5-substituted tetrazoles, the 2H-tautomer is energetically more stable than the 1H-tautomer in the gas phase. nih.gov The relative stability can, however, be influenced by solvent effects, with polar solvents sometimes favoring the more polar 1H tautomer.

In addition to tautomerism, the conformational landscape of this compound is determined by the rotation around the C-S single bond. This rotation dictates the relative orientation of the phenyl ring with respect to the tetrazole ring. Quantum chemical calculations can map the potential energy surface by systematically rotating this dihedral angle to identify the most stable conformer(s) and the energy barriers to rotation. It is generally expected that the lowest energy conformation will be one that minimizes steric hindrance between the two ring systems, likely resulting in a non-planar arrangement.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-tetrazole |

Relative Stabilities of 1H- and 2H-Tautomers

Computational studies on C5-substituted tetrazoles consistently indicate that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase. acs.org Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311++G** level, have been employed to determine the energies of both tautomeric forms. lnu.edu.ua For a range of 5-substituted tetrazoles, the calculated energy of the 2H-tautomer is consistently lower than that of its 1H counterpart. lnu.edu.uanih.gov This energetic preference for the 2H-isomer is a general trend observed across various computational methods. acs.orglnu.edu.ua The enthalpy difference between the two tautomers is often predicted to be around 2 kcal/mol.

The greater stability of the 2H-tautomer can be attributed to its electronic structure and delocalization, which also correlates with its higher degree of aromaticity. asianpubs.org This inherent stability of the 2H-tetrazole ring is a crucial factor in understanding the reactivity and equilibrium of these compounds.

Table 1: Calculated Relative Stabilities of C5-Substituted Tetrazole Tautomers

| Tautomer | Relative Stability | Computational Method |

|---|---|---|

| 1H-Tetrazole | Less Stable | DFT/B3LYP/6-311++G** |

Influence of Substitution on Tautomeric Equilibria

The nature of the substituent at the C5 position of the tetrazole ring significantly influences the tautomeric equilibrium between the 1H and 2H forms. The relative stability of the tautomers is affected by the electronic properties of the substituent group.

Computational analyses have shown that both electron-donating and electron-withdrawing groups impact the energy difference between the tautomers. For instance, studies on various derivatives have determined that electron-donating groups, such as -CH3 and -OH, and electron-withdrawing groups, like -F, -CN, and -NO2, modulate the tautomeric balance. acs.org It has been observed that electron-attracting groups tend to move the equilibrium towards the quinone form in related azo compounds, while electron-releasing groups favor the naphthol form. While the specific quantitative effect of the phenylsulfanyl group on the 1H/2H equilibrium requires direct calculation, the general principle is that the substituent's ability to donate or withdraw electron density interacts with the electronic system of the tetrazole ring, thereby altering the relative energies of the two tautomeric forms. acs.org The 2H-tetrazole isomer generally remains the more stable form across a range of substituents. acs.org

Bonding Characteristics and Aromaticity within the Tetrazole Ring

Bond Lengths and Angles Analysis

Table 2: Selected Bond Lengths and Angles for a 2-allyl-5-phenyl-2H-tetrazole Note: Data is from a closely related structure and serves as a representative example.

| Bond/Angle | Value (Å or °) |

|---|---|

| N1-N2 | 1.317 |

| N2-C5 | 1.330 |

| C5-N4 | 1.334 |

| N4-N3 | 1.314 |

| N3-N1 | 1.372 |

| Angle | Value (°) |

| N3-N1-N2 | 108.7 |

| N1-N2-C5 | 108.9 |

| N2-C5-N4 | 104.5 |

| C5-N4-N3 | 109.1 |

Aromaticity Indices (e.g., Harmonic Oscillator Model of Aromaticity)

The aromaticity of the tetrazole ring in its tautomeric forms can be quantified using various aromaticity indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a prominent example. The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 represents a non-aromatic system.

Computational studies have consistently shown that the 2H-tautomer of C5-substituted tetrazoles possesses a higher degree of aromaticity than the corresponding 1H-tautomer. asianpubs.org For instance, HOMA calculations have yielded values of approximately 98 for the 2H-tautomer and 92 for the 1H-tautomer, confirming the greater aromatic character of the 2H isomer. asianpubs.org This enhanced aromaticity is a contributing factor to the greater thermodynamic stability of the 2H-tautomer. asianpubs.org The delocalization of π-electrons in the tetrazole ring is more effective in the 2H configuration, leading to more uniform bond lengths and a more stable electronic structure. lnu.edu.ua

Table 3: HOMA Aromaticity Indices for C-Substituted Tetrazole Tautomers

| Tautomer | HOMA Value | Level of Aromaticity |

|---|---|---|

| 1H-Tautomer | ~92 | Aromatic |

Thermodynamic Parameters and Energetic Properties

Calculation of Heats of Formation

The heat of formation (HOF) is a critical thermodynamic parameter that quantifies the energy of a compound relative to its constituent elements in their standard states. For tetrazole derivatives, which are nitrogen-rich, high-energy compounds, HOF is often positive, indicating their endothermic nature.

The HOF for compounds like this compound can be accurately calculated using high-level computational methods, such as Density Functional Theory (DFT). researchgate.net A common and effective technique involves the use of isodesmic reactions. researchgate.net This method minimizes computational errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction. researchgate.net By using well-characterized reference compounds in the isodesmic reaction scheme, the HOF of the target molecule can be derived with high accuracy. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-allyl-5-phenyl-2H-tetrazole |

| 5-methyl-1H-tetrazole |

| 5-methyl-2H-tetrazole |

| 5-methoxy-1H-tetrazole |

| 5-methoxy-2H-tetrazole |

| 5-hydroxy-1H-tetrazole |

| 5-hydroxy-2H-tetrazole |

| 5-fluoro-1H-tetrazole |

| 5-fluoro-2H-tetrazole |

| 5-cyano-1H-tetrazole |

| 5-cyano-2H-tetrazole |

| 5-nitro-1H-tetrazole |

Theoretical Prediction of Thermal Stability

The thermal stability of tetrazole derivatives is a critical parameter, particularly for applications in materials science and as energetic compounds. Theoretical methods, primarily based on quantum chemistry calculations, provide a powerful tool for predicting the thermal decomposition pathways and activation energies of these compounds. While specific theoretical studies on the thermal stability of this compound are not extensively documented in the literature, the established methodologies for analogous 2,5-disubstituted tetrazoles offer significant insights into its likely decomposition behavior.

The thermal decomposition of 2,5-disubstituted tetrazoles is generally understood to proceed through a monomolecular mechanism. The rate-determining step often involves the reversible formation of an intermediate, which for 2,5-disubstituted tetrazoles is proposed to be an azodiazo compound, followed by its decomposition. This process ultimately leads to the evolution of nitrogen gas.

Computational approaches, such as Density Functional Theory (DFT), are employed to model this decomposition process. By calculating the potential energy surface, researchers can identify the transition states and intermediates involved in the reaction pathway. The activation energy (Ea) for the decomposition can then be determined, which is a key indicator of the compound's thermal stability. For some 2,5-disubstituted tetrazoles, activation energies have been found to be in the range of 39 to 48 kcal mol⁻¹.

The nature of the substituent at the 5-position of the tetrazole ring can significantly influence the rate of thermal decomposition. For this compound, the phenylsulfanyl group's electronic and steric effects would play a crucial role in determining the stability of the tetrazole ring and the energy barrier for its cleavage. Theoretical models would need to account for these substituent effects to provide an accurate prediction of its thermal stability.

A common computational workflow for predicting thermal stability involves:

Optimization of the ground state geometry of the molecule.

Identification of possible decomposition pathways and the associated transition states.

Calculation of the activation energies for each pathway.

The pathway with the lowest activation energy is considered the most probable decomposition route.

Such theoretical predictions are invaluable for the safe handling and application of tetrazole derivatives, providing a priori knowledge of their thermal behavior before engaging in potentially hazardous experimental work.

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the physical and chemical properties of tetrazole derivatives, influencing their crystal packing, solubility, and biological activity.

The ability of a molecule to accept a hydrogen bond is quantified by its hydrogen bond basicity, often expressed on the pKHB scale. For this compound, the tetrazole ring contains several nitrogen atoms that could potentially act as hydrogen bond acceptors. Theoretical calculations are instrumental in identifying the most basic site and quantifying its hydrogen bond acceptor strength.

Studies on a series of 2,5-disubstituted-2H-tetrazoles have shown that the endocyclic nitrogen atom at the 4-position is the most preferred center for hydrogen bonding. nih.gov This is attributed to the electronic distribution within the tetrazole ring.

The theoretical prediction of pKHB values is typically carried out using DFT methods. A common approach involves modeling the interaction of the tetrazole with a reference hydrogen bond donor, such as 4-fluorophenol. The geometry of the resulting hydrogen-bonded complex is optimized, and the interaction energy is calculated. The pKHB value can then be derived from this interaction energy. The B3LYP functional with the 6-311++G(d,p) basis set, often in conjunction with a continuum solvation model like CPCM, has been shown to provide reliable predictions of pKHB values for this class of compounds. nih.gov

The substituent at the 5-position can influence the basicity of the nitrogen atoms in the tetrazole ring through inductive and resonance effects. The phenylsulfanyl group in this compound would be expected to modulate the pKHB value compared to other 5-substituted analogs.

Table 1: Predicted Hydrogen Bond Basicity Center for 2,5-Disubstituted-2H-Tetrazoles

| Compound Class | Most Basic Center | Theoretical Method |

| 2,5-disubstituted-2H-tetrazoles | N4-atom | DFT (B3LYP/6-311++G(d,p)) |

Building on the understanding of its hydrogen bond basicity, theoretical studies can also be used to model the formation and characterize the structure of hydrogen-bonded complexes involving this compound. These complexes can be formed with various hydrogen bond donors, leading to the formation of supramolecular structures.

In the solid state, tetrazole derivatives are known to form extended networks of hydrogen bonds, which significantly influence their crystal structure. rsc.org For this compound, the N-H group of the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms, particularly the N4-atom, can act as acceptors. This dual functionality allows for the formation of robust hydrogen-bonded assemblies.

Computational modeling of these complexes involves optimizing the geometry of the interacting molecules to find the most stable arrangement. The strength of the hydrogen bonds can be characterized by several parameters, including the bond length, bond angle, and the calculated interaction energy. Spectroscopic properties, such as changes in vibrational frequencies upon complex formation, can also be predicted theoretically and compared with experimental data where available.

The formation of hydrogen-bonded complexes is a key aspect of the role of tetrazoles as bioisosteres of carboxylic acids. The ability to mimic the hydrogen bonding interactions of carboxylic acids is crucial for their biological activity. Theoretical characterization of these complexes provides valuable insights into the specific interactions that govern the molecular recognition processes at the heart of their pharmacological effects.

Reactivity and Mechanistic Studies of 5 Phenylsulfanyl 2h Tetrazole

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of tetrazoles is a complex process that typically proceeds at elevated temperatures, leading to the fragmentation of the heterocyclic ring. acs.org The stability and decomposition pathway are significantly influenced by the nature of the substituents on the tetrazole ring.

Kinetics and Thermochemistry of Decomposition

Table 1: General Thermal Decomposition Characteristics of Phenyl-Substituted Tetrazoles researchgate.net

| Feature | Description |

| Decomposition Temperature | Typically in the range of 190–240 °C |

| Process | Exothermic |

| Primary Gaseous Product | Molecular Nitrogen (N₂) |

| Influencing Factors | Nature and position of substituents on the phenyl and tetrazole rings |

Note: This table represents generalized data for phenyl-substituted tetrazoles and serves as an estimation for 5-phenylsulfanyl-2H-tetrazole in the absence of specific experimental data.

Formation of Reactive Intermediates (e.g., Nitrilimines, Azodiazo Compounds)

The pyrolysis of 2,5-disubstituted tetrazoles is a known route for the generation of reactive intermediates, most notably nitrilimines. acs.org This process typically involves the extrusion of a molecule of nitrogen from the tetrazole ring. While direct experimental evidence for the formation of nitrilimines from this compound is not documented, the general mechanism for 2,5-disubstituted tetrazoles suggests that a similar pathway is plausible.

The thermal decomposition can be envisioned to proceed through a high-polarity transition state, leading to the formation of a nitrilimine intermediate. acs.org The subsequent reactions of this highly reactive species would then dictate the final product distribution. The presence of the phenylsulfanyl group is expected to influence the stability and reactivity of the resulting nitrilimine.

Influence of Substituents and Environment on Thermal Lability

The thermal lability of tetrazoles is highly dependent on the electronic and steric properties of their substituents. acs.org For 5-substituted tetrazoles, the nature of the group at the 5-position plays a crucial role in determining the decomposition temperature and mechanism. The phenylsulfanyl group in this compound, with its sulfur atom and aromatic ring, will exert both electronic and steric effects.

Electron-withdrawing or electron-donating properties of the substituent can stabilize or destabilize the tetrazole ring, thereby altering its thermal stability. Furthermore, the environment, such as the physical state (solid-state vs. solution) and the presence of other chemical species, can also impact the decomposition process. Theoretical studies on 5-aminotetrazole (B145819) have highlighted the importance of bimolecular reactions and the influence of the condensed phase on the decomposition pathways, suggesting that intermolecular interactions can significantly lower activation barriers. nih.gov

Electrochemical Properties and Behavior

The electrochemical properties of tetrazoles are of interest for various applications, including synthesis and materials science. The presence of the nitrogen-rich heterocycle and the phenylsulfanyl group in this compound suggests that it will exhibit interesting redox behavior.

Oxidation and Reduction Processes of the Tetrazole Ring

The tetrazole ring can, in principle, undergo both oxidation and reduction processes, although it is generally considered to be relatively stable. The electrochemical potential required for these processes is influenced by the substituents. An electrochemical three-component reaction for the synthesis of 5-aryl(alkyl)thiotetrazoles has been developed, which proceeds through a cascade of radical addition, oxidation, and [3+2] cycloaddition. researchgate.net This indicates that thio-substituted tetrazoles are involved in redox processes.

In the context of this compound, the sulfur atom in the phenylsulfanyl group is a potential site for oxidation. Electrochemical studies on sulfur-containing antioxidants demonstrate their ability to participate in electron transfer reactions. mdpi.com The oxidation of the sulfur moiety could occur, potentially leading to sulfoxide (B87167) or sulfone derivatives. The reduction of the tetrazole ring is less commonly observed but may be possible under specific conditions.

Surface Adsorption Behavior (in the context of electrochemical studies)

The adsorption of molecules on electrode surfaces is a critical aspect of their electrochemical behavior. For sulfur-containing organic compounds, adsorption via the sulfur atom is a common phenomenon. Studies on the adsorption of benzoimidazole and its mercapto derivative on copper electrodes have shown that the orientation and nature of the adsorbed layer are potential-dependent. xmu.edu.cn

In the case of this compound, it is likely that the molecule adsorbs onto the electrode surface. The phenylsulfanyl group, with its sulfur atom, could play a key role in this adsorption process, potentially forming a self-assembled monolayer. The orientation of the molecule on the surface would be influenced by the applied potential, the nature of the electrode material, and the composition of the electrolyte. This adsorption behavior would, in turn, affect the kinetics of any electron transfer processes.

Role in Cycloaddition Reactions (as reagent or product precursor)

This compound, and substituted tetrazoles in general, play significant roles in cycloaddition reactions, primarily as products of [3+2] cycloadditions and as precursors to reactive intermediates for subsequent cycloadditions.

As a Product of [3+2] Cycloaddition:

The most prevalent method for synthesizing the 5-substituted tetrazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. scielo.br This reaction typically involves an azide (B81097), such as sodium azide, and a nitrile-containing compound. nih.gov For the synthesis of 5-phenylsulfanyl-1H-tetrazole (the tautomeric form of this compound), the reaction proceeds between an azide and phenyl thiocyanate. This method is a cornerstone in forming the tetrazole ring, providing a versatile route to a wide array of 5-substituted tetrazoles. scielo.br

The general mechanism involves the azide ion acting as a 1,3-dipole that reacts with the carbon-nitrogen triple bond (the dipolarophile) of the thiocyanate. Various catalysts, including metal salts like copper and zinc, can be employed to facilitate this reaction, often leading to high yields under mild conditions. scielo.br

Table 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst Example | Product |

|---|---|---|---|

| Phenyl Thiocyanate | Sodium Azide | Zinc(II) chloride | 5-Phenylsulfanyl-1H-tetrazole |

| Benzonitrile | Sodium Azide | Silica Sulfuric Acid | 5-Phenyl-1H-tetrazole |

As a Precursor for Nitrile Imine Generation:

Beyond its synthesis, the this compound ring can serve as a stable precursor to generate highly reactive 1,3-dipoles, specifically nitrile imines. This is typically achieved through photoinduced or thermal denitrogenation (the elimination of N₂ gas) from the tetrazole ring. nih.govrsc.org The resulting nitrile imine is a transient species that can readily participate in in situ 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govnih.gov

Research has shown that the substituent at the C5 position of the tetrazole ring significantly influences the facility of this denitrogenation. The presence of a thioether group, such as the phenylsulfanyl group, is particularly effective. nih.gov The sulfur atom facilitates the photoinduced reaction by red-shifting the UV absorbance of the tetrazole, which allows the reaction to proceed efficiently without requiring an aryl substituent on the nitrile imine, a limitation in previous systems. nih.govrsc.org This makes 5-alkythio and 5-arylthio tetrazoles versatile synthons for complex molecule synthesis. nih.gov

The general pathway is depicted below:

Activation: The 2,5-disubstituted tetrazole absorbs UV light.

Denitrogenation: The excited tetrazole eliminates a molecule of nitrogen (N₂).

Nitrile Imine Formation: A reactive nitrile imine intermediate is formed.

[3+2] Cycloaddition: The nitrile imine is trapped in situ by an alkene to yield a polycyclic pyrazoline. nih.gov

This role as a photochemically-activated precursor for cycloadditions makes this compound a valuable tool in bioorthogonal chemistry and complex heterocyclic synthesis. rsc.orgnih.gov

Investigation of Acid-Base Properties

The acid-base properties of this compound are a defining feature of its chemical character, stemming from the acidic proton attached to one of the ring's nitrogen atoms.

Acidity and pKa:

5-Substituted-1H-tetrazoles are notably acidic, with pKa values that are comparable to those of carboxylic acids. This similarity is a primary reason for their widespread use as bioisosteres of the carboxylic acid functional group in medicinal chemistry. thieme-connect.com Replacing a carboxylic acid with a tetrazole ring can maintain or improve biological activity while offering advantages such as increased lipophilicity and metabolic stability. nih.govthieme-connect.com

The acidity arises from the ability of the tetrazole ring to stabilize the resulting conjugate base (the tetrazolate anion) through delocalization of the negative charge across the four nitrogen atoms. thieme-connect.com The pKa value is influenced by the nature of the substituent at the C5 position. For 5-phenyl-1H-tetrazole, a structurally similar compound, the pKa is approximately 4.83, which is slightly higher (less acidic) than that of benzoic acid (pKa 4.21). thieme-connect.com

Table 2: Comparison of Acidity (pKa) for Carboxylic Acids and Corresponding 5-Substituted 1H-Tetrazoles

| Substituent (R) | pKa of R-COOH | pKa of 5-R-1H-Tetrazole |

|---|---|---|

| H | 3.77 | 4.70 |

| CH₃ | 4.76 | 5.50 |

| C₂H₅ | 4.88 | 5.59 |

Data sourced from Thieme Connect. thieme-connect.com

Tautomerism and the Tetrazolate Anion:

5-Phenylsulfanyl-tetrazole exists as a mixture of two prototropic tautomers: 5-phenylsulfanyl-1H-tetrazole and this compound. In solution, these forms are in equilibrium. thieme-connect.com Deprotonation by a base results in the formation of a single, resonance-stabilized tetrazolate anion. At physiological pH, the tetrazole ring is typically ionized, existing in this anionic form. thieme-connect.com

The formation of the tetrazolate anion is crucial for its function as a carboxylic acid mimic, as it allows for similar ionic interactions with biological receptors. However, the tetrazolate anion is considered to be about ten times more lipophilic than the corresponding carboxylate anion, which can enhance properties like membrane permeability. thieme-connect.com

Coordination Chemistry and Ligand Properties of 5 Phenylsulfanyl 2h Tetrazole

Metal Complex Formation and Structural Diversity

Tetrazole-based ligands are adept at forming a wide variety of coordination complexes, ranging from simple mononuclear species to complex multi-dimensional coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgrsc.org The structural outcome is influenced by factors such as the metal ion's coordination preference, the reaction conditions, the presence of co-ligands, and the nature of the substituent at the C5 position of the tetrazole ring. rsc.org

When deprotonated, the 5-substituted tetrazolate anion acts as a versatile building block for extended structures. For instance, the reaction of metal salts with tetrazole-containing ligands can yield one-, two-, or three-dimensional coordination polymers. arkat-usa.org The substituent on the tetrazole ring plays a crucial role in dictating the final architecture through steric and electronic effects, or by introducing additional donor atoms.

While specific complexes of 5-phenylsulfanyl-2H-tetrazole are not detailed in the available literature, studies on analogous compounds provide significant insight. For example, 5-(allylthio)-1-phenyl-1H-tetrazole, a closely related thioether derivative, forms a dimeric π-complex with copper(I), with the formula Cu₂(atpt)₂(H₂O)₂₂. lnu.edu.ua In this structure, the ligand demonstrates its capacity to bridge metal centers, creating discrete, polynuclear units. lnu.edu.ua Another relevant example involves 1-phenyl-1H-tetrazole-5-thiol, which, in its deprotonated thiolate form, reacts with cobalt(II) and cadmium(II) to create isostructural one-dimensional (1D) looped chain polymers with the general formula [M(ptt)₂]n. lookchem.com These examples underscore the ability of 5-sulfur-substituted tetrazoles to generate coordination polymers with diverse structural motifs.

| Metal Ion | Ligand | Structural Motif | Resulting Complex Formula |

|---|---|---|---|

| Copper(I) | 5-(allylthio)-1-phenyl-1H-tetrazole | Dimer | [Cu₂(atpt)₂(H₂O)₂]²⁺ lnu.edu.ua |

| Cobalt(II) | 1-phenyl-1H-tetrazole-5-thiolate | 1D Coordination Polymer | [Co(ptt)₂]n lookchem.com |

| Cadmium(II) | 1-phenyl-1H-tetrazole-5-thiolate | 1D Coordination Polymer | [Cd(ptt)₂]n lookchem.com |

Chelation Behavior and Coordination Modes of the Tetrazole Moiety

The tetrazole ring offers four nitrogen atoms for potential coordination with metal ions. researchgate.net The deprotonated tetrazolate anion is a particularly rich ligand, capable of adopting numerous coordination modes, which contributes to the structural diversity of its metal complexes. researchgate.net While a single tetrazole ring does not typically function as a classic chelating ligand (binding a metal ion via two or more atoms in a pincer-like fashion), its ability to bridge multiple metal centers is a key feature of its coordination chemistry.

The primary coordination modes observed for tetrazolate ligands include:

Monodentate Coordination : The ligand binds to a single metal center through one of its nitrogen atoms, most commonly N1, N2, or N4. arkat-usa.org

Bridging Coordination : The ligand links two or more metal centers. This can occur in several ways, including:

μ-N1,N2 : The adjacent N1 and N2 atoms bridge two metal centers.

μ-N2,N3 : The N2 and N3 atoms coordinate to bridge metal ions. researchgate.net

μ-N1,N3 and μ-N1,N4 : These modes involve coordination through non-adjacent nitrogen atoms.

End-on Bridging : Where the ligand bridges metal centers using nitrogen atoms from opposite ends of the ring system, such as N1 and N4.

In the case of 5-(allylthio)-1-phenyl-1H-tetrazole complexes with copper(I), the ligand acts as a tridentate bridge, connecting two metal atoms through the N3 and N4 atoms of the tetrazole ring and the C=C bond of the allyl group. lnu.edu.ua This results in the formation of a six-membered {M₂N₄} ring and two seven-membered {MNC₄S} rings. lnu.edu.ua For complexes of 1-phenyl-1H-tetrazole-5-thiolate, the ligand acts as a µ₂-bridge, coordinating through both a nitrogen atom and the exocyclic sulfur atom, forming stable 8-membered [M₂S₂C₂N₂] rings in its polymeric structure. lookchem.com These examples highlight that substituents at the C5 position can actively participate in coordination, expanding the possible bonding topologies.

| Coordination Mode | Description | Example |

|---|---|---|

| Monodentate (κ¹-N2) | Coordination through a single nitrogen atom (N2). rsc.org | Observed in various mononuclear and polymeric structures. arkat-usa.orgrsc.org |

| Bridging (μ-N2,N3) | Bridging of two metal centers via the N2 and N3 atoms. researchgate.net | Found in dinuclear nickel(II) complexes. researchgate.net |

| Bridging (μ-N3,N4) | Bridging of two metal centers via the N3 and N4 atoms. | Observed in a dimeric copper(I) complex with a 5-allylthio-substituted tetrazole. lnu.edu.ua |

| Bridging (μ-N,S) | Bridging via a ring nitrogen and an exocyclic sulfur atom from a C5 substituent. | Seen in 1D polymers of 1-phenyl-1H-tetrazole-5-thiolate. lookchem.com |

Influence of the Phenylsulfanyl Group on Ligand Properties

The phenylsulfanyl (-SPh) group at the C5 position is expected to significantly modulate the electronic and steric properties of the tetrazole ligand, thereby influencing its coordination behavior.

Electronic Effects : The electronic influence of a substituent can be understood through its inductive and resonance effects, often quantified by the Hammett equation. pharmacy180.comviu.ca A thioether group like phenylsulfanyl has a dual nature: it is inductively electron-withdrawing due to the electronegativity of the sulfur atom, but it can also be a resonance electron-donor through its lone pairs. nih.gov

Conversely, if the electron-withdrawing character dominates, the Lewis basicity of the nitrogen donors would decrease, potentially leading to weaker M-N bonds. The N-H proton would become more acidic, facilitating deprotonation.

Steric Influence : The phenylsulfanyl group is sterically bulky. This bulk can create steric hindrance around the adjacent nitrogen atoms of the tetrazole ring, potentially influencing which nitrogen atoms are favored for coordination. For example, coordination at N1 might be disfavored compared to the more accessible N3 or N4 atoms.

Potential for Sulfur Coordination : Thioethers are known to act as ligands themselves, coordinating to transition metals. wikipedia.orgwikiwand.com As soft donors, they have a particular affinity for soft metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II). wikipedia.orgnih.gov The presence of the sulfur atom in the phenylsulfanyl group introduces the possibility for this compound to act as a bidentate or bridging ligand, coordinating through both a ring nitrogen and the thioether sulfur. This chelation or bridging involving both N and S donors can lead to thermodynamically stable metallacycles and unique structural motifs, as seen in various thioether-functionalized N-heterocyclic carbene complexes. researchgate.netresearchgate.net This dual-donor capability significantly enhances the potential complexity and structural diversity of the resulting metal complexes compared to tetrazoles with non-coordinating substituents.

Role of 5 Phenylsulfanyl 2h Tetrazole in Functional Materials Research

Integration into Polymeric Materials and Coatings

While specific research on the integration of 5-phenylsulfanyl-2H-tetrazole into polymers is limited, the parent compound, 5-phenyl-2H-tetrazole, is utilized in the creation of advanced materials, including polymers and coatings, to enhance durability and resistance to environmental factors. chemimpex.com Tetrazole-functionalized polymers are noted for their potential in creating ion-solvating polymer electrolytes. For instance, studies on 5-phenyl tetrazole in alkaline solutions have demonstrated its high chemical stability, a crucial property for materials used in applications like alkaline water electrolysis. chemrxiv.org

The introduction of a phenylsulfanyl group to the tetrazole ring could offer several advantages in polymer science:

Modified Refractive Index: Sulfur-containing functional groups are known to increase the refractive index of polymers, a valuable property for optical applications such as advanced lenses and coatings.

Enhanced Thermal Stability: The aromatic nature of both the tetrazole and phenyl rings, combined with the sulfur linkage, could contribute to polymers with improved thermal and thermo-oxidative stability.

Adhesion Promotion: The tetrazole ring, with its multiple nitrogen atoms, can form hydrogen bonds and coordinate with metal surfaces. This property, potentially enhanced by the sulfur atom, could make this compound a useful additive or monomer for developing coatings and adhesives with superior substrate adhesion.

Further research is needed to synthesize and characterize polymers incorporating the this compound unit to fully determine its impact on material properties.

Contributions to Catalysis Science

Tetrazole derivatives are increasingly recognized for their role in catalysis, either as ligands that modify the activity of metal centers or as organocatalysts themselves. researchgate.net Their unique electronic properties and ability to coordinate with metals make them versatile components in catalyst design. researchgate.net

The primary role of catalysis in relation to tetrazoles has historically been in their synthesis, with numerous homogeneous and heterogeneous catalysts developed for the [3+2] cycloaddition reaction that forms the tetrazole ring. researchgate.netnih.gov However, the application of tetrazoles as catalysts is an emerging field.

Homogeneous Catalysis: Tetrazoles can act as ligands in homogeneous catalysis, where their electron-rich nature can stabilize and modulate the reactivity of metal centers. chemimpex.comresearchgate.net Chiral tetrazole-derived cyclic amines have been successfully employed as organocatalysts in reactions such as amination. nih.gov The this compound, with its multiple coordination sites (nitrogen and sulfur), could serve as a bidentate or bridging ligand in transition metal complexes, influencing the selectivity and efficiency of catalytic transformations.

Heterogeneous Catalysis: The development of sustainable catalysts often involves anchoring active molecules onto solid supports. nih.gov While specific examples using this compound are not prominent, the tetrazole framework is suitable for incorporation into heterogeneous systems. For example, tetrazole derivatives can be grafted onto magnetic nanoparticles or zeolites, combining the catalytic activity of the tetrazole moiety with the ease of separation and recyclability of a solid support. researchgate.netacs.org

The mechanism by which tetrazoles participate in catalysis depends on their specific role in the reaction.

As Brønsted Acids: The N-H proton of 1H-tetrazoles is acidic, with a pKa comparable to that of carboxylic acids. acs.org This allows tetrazoles to act as proton donors, activating substrates through hydrogen bonding. The interactions of the tetrazole ring's sp² nitrogen atoms with N-H or O-H groups are key to its function as a bioisostere for carboxylic acids and are mechanistically relevant in acid catalysis. acs.orgnih.gov

As Ligands: When coordinated to a metal center, tetrazoles influence the electronic environment of the metal. The electron-donating or withdrawing nature of the substituent at the C5 position—in this case, the phenylsulfanyl group—can fine-tune the catalytic activity. The sulfur atom in this compound could also participate in metal coordination, potentially creating a chelate effect that enhances catalyst stability and selectivity.

In Photoclick Reactions: The tetrazole ring is a key component in certain photoclick reactions. Theoretical and spectroscopic studies have delved into the excited-state dynamics, showing how substituents on the ring can influence the energy levels of singlet and triplet states, which in turn dictates the reaction mechanism and efficiency. acs.org These mechanistic insights are crucial for designing new light-induced catalytic cycles.

Exploration in Energetic Materials Chemistry

High-nitrogen compounds are a major focus of energetic materials research due to their high positive heats of formation, which release large amounts of energy and produce environmentally benign N₂ gas upon decomposition. at.ua The tetrazole ring, with a nitrogen content of 80%, is a fundamental building block for designing such materials. mdpi.com

The design of new energetic materials aims to achieve a balance between high performance (e.g., detonation velocity, pressure) and low sensitivity to accidental stimuli like impact and friction. mdpi.com Key design principles involving tetrazole-based compounds include:

Oxygen Balance: This parameter indicates the degree to which an explosive can be oxidized. An optimal oxygen balance is crucial for maximizing energy output. This is often achieved by incorporating oxygen-rich functional groups, such as nitro (-NO₂), nitrato (-ONO₂), or N-oxide moieties, onto the tetrazole backbone. nih.govresearchgate.net

High Density: Higher density generally leads to superior detonation performance. This can be achieved by creating compact molecular structures and promoting efficient crystal packing through intermolecular interactions like hydrogen bonding. nih.gov

In the context of these principles, this compound has a high-nitrogen core but a poor oxygen balance due to the carbon- and hydrogen-rich phenylsulfanyl group. While not a high-performance explosive on its own, it could serve as a scaffold for further functionalization or as a component in less sensitive energetic formulations like propellants or gas generators. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties of new energetic materials before their synthesis, saving time and resources. mdpi.comnih.gov These theoretical studies establish crucial correlations between molecular structure and energetic performance.